molecular formula C10H13ClFN B2876372 Cyclopropyl(2-fluorophenyl)methanamine hydrochloride CAS No. 844470-93-5

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Cat. No.: B2876372
CAS No.: 844470-93-5
M. Wt: 201.67
InChI Key: ZERUEQOFZLOJJX-UHFFFAOYSA-N
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Description

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of methanamine, where the amine group is attached to a cyclopropyl ring and a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropyl(2-fluorophenyl)methanol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of cyclopropyl(2-fluorophenyl)methanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(2-chlorophenyl)methanamine hydrochloride
  • Cyclopropyl(2-bromophenyl)methanamine hydrochloride
  • Cyclopropyl(2-iodophenyl)methanamine hydrochloride

Uniqueness

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.

Properties

IUPAC Name

cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERUEQOFZLOJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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